molecular formula C14H8ClN3O3S B447560 N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide CAS No. 330215-59-3

N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide

Cat. No.: B447560
CAS No.: 330215-59-3
M. Wt: 333.7g/mol
InChI Key: GUSCRAIMZQLILL-UHFFFAOYSA-N
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Description

Benzothiazole is a bicyclic compound that is made up of a benzene ring fused to a thiazole ring . Nitrobenzamide, on the other hand, is a benzamide derivative with a nitro group attached to the benzene ring . The compound you mentioned seems to be a derivative of these two structures.


Molecular Structure Analysis

The molecular structure of this compound would likely show the fused ring structure of the benzothiazole and the nitrobenzamide connected via a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the nitro group, which is a strong electron-withdrawing group, and could potentially undergo reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the nitro group is highly reactive and could influence the compound’s reactivity .

Safety and Hazards

As with any chemical compound, handling “N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide” would require proper safety measures. The specific safety and hazards would depend on various factors including its reactivity, toxicity, and volatility .

Future Directions

The future directions for studying this compound would likely involve exploring its potential applications, such as its use in the development of pharmaceuticals or materials, based on its structural components .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3S/c15-8-5-6-9(11(7-8)18(20)21)13(19)17-14-16-10-3-1-2-4-12(10)22-14/h1-7H,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSCRAIMZQLILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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